molecular formula C19H21NO2 B3749176 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE

Cat. No.: B3749176
M. Wt: 295.4 g/mol
InChI Key: OMOFABUZJNIHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE typically involves the reaction of 2-alkynylanilines with ketones. The reaction is mediated by Brønsted acids or catalyzed by Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted isoquinoline derivatives.

Scientific Research Applications

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE involves its interaction with androgen receptors. As an androgen receptor antagonist, it binds to the receptor and inhibits its activity, thereby suppressing the growth of prostate cancer cells . The molecular targets include the androgen receptor and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-7-8-15(2)18(11-14)22-13-19(21)20-10-9-16-5-3-4-6-17(16)12-20/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOFABUZJNIHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE
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1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE
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1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE
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1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE

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